molecular formula C26H24N2O2S2 B301564 N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Cat. No. B301564
M. Wt: 460.6 g/mol
InChI Key: RBCINRMJQBCAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide, also known as ABTL0812, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy.

Mechanism of Action

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide exerts its anticancer effects through multiple mechanisms. It selectively targets cancer cells by inducing oxidative stress and inhibiting the activity of mitochondrial complex I. This leads to the activation of the unfolded protein response and ultimately results in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide also induces autophagy in cancer cells, which further enhances its anticancer effects.
Biochemical and Physiological Effects:
N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress and inhibits the activity of mitochondrial complex I, leading to the activation of the unfolded protein response and ultimately resulting in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide also induces autophagy in cancer cells, which further enhances its anticancer effects. Additionally, N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Advantages and Limitations for Lab Experiments

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in cancer therapy. However, there are also limitations to using N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide is complex and not fully understood, which may make it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide. One area of focus is the optimization of its use in combination with chemotherapy and radiotherapy. Another area of focus is the development of more selective and potent derivatives of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide and its potential applications in cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide in humans.

Synthesis Methods

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide is synthesized through a multistep process that involves the coupling of 2-allylphenol with 2-chloroethylthiol in the presence of a base. The resulting product is then reacted with 2-aminobenzothiazole to form the final compound, N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide.

Scientific Research Applications

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells by inducing oxidative stress and inhibiting the activity of mitochondrial complex I. This leads to the activation of the unfolded protein response and ultimately results in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

properties

Product Name

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Molecular Formula

C26H24N2O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

4-methyl-N-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24N2O2S2/c1-3-6-19-7-4-5-8-23(19)30-15-16-31-26-28-22-14-13-21(17-24(22)32-26)27-25(29)20-11-9-18(2)10-12-20/h3-5,7-14,17H,1,6,15-16H2,2H3,(H,27,29)

InChI Key

RBCINRMJQBCAJS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCCOC4=CC=CC=C4CC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCCOC4=CC=CC=C4CC=C

Origin of Product

United States

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